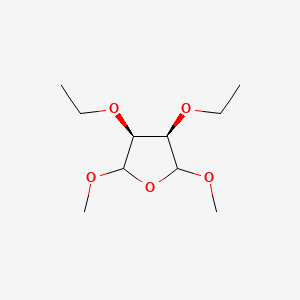
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile is an organic compound that features a pyrrolidine ring attached to a thioxopropanenitrile moiety
Métodos De Preparación
The synthesis of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile typically involves the reaction of pyrrolidine with a suitable thioxopropanenitrile precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated thioxopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, while the thioxopropanenitrile moiety can participate in various chemical interactions.
Comparación Con Compuestos Similares
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also contains a pyrrolidine ring but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities and synthetic applications.
Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile moiety, used in different medicinal chemistry applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrrolidine scaffold in chemical research.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-yl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C7H10N2S/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 |
Clave InChI |
IAHZKTFJVMERAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



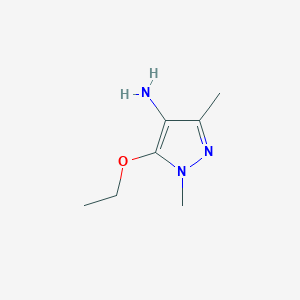
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

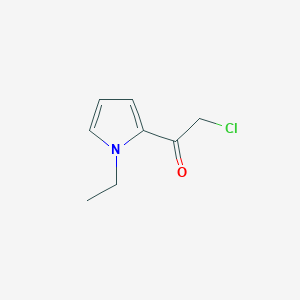
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
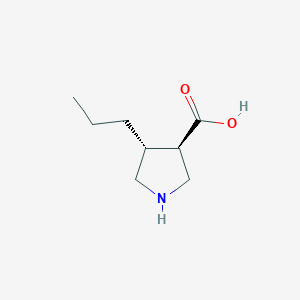

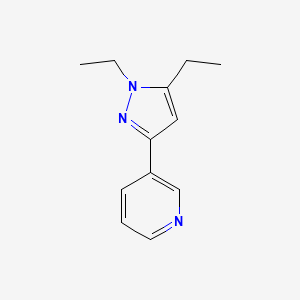
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
